molecular formula C8H4ClF3O2 B158943 4-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 1737-36-6

4-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No. B158943
CAS RN: 1737-36-6
M. Wt: 224.56 g/mol
InChI Key: PPHHAZOVVZBSCM-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzoic acid is an off-white powder . It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against the melanoma cell line .


Synthesis Analysis

The synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid involves the use of p-chloro trifluoromethyl benzene, metal powdered iron, and anhydrous aluminum chloride. The mixed solution is heated to 100°C, then slowly fed concentrated sulfuric acid-dried chlorine under reaction temperature 110°C .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(trifluoromethyl)benzoic acid is C8H4ClF3O2 . The InChI code is 1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) .


Chemical Reactions Analysis

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was performed within a droplet-based microreactor . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-(trifluoromethyl)benzoic acid is 224.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 223.9851915 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Photodecomposition Studies

Research has shown that chlorobenzoic acids, including compounds similar to 4-chloro-3-(trifluoromethyl)benzoic acid, undergo photodecomposition when exposed to ultraviolet irradiation. This process involves the replacement of chlorine with hydroxyl and hydrogen, leading to the formation of hydroxybenzoic acids and benzoic acid itself. For the 4-chloro isomer, significant conversions to benzoic acid have been observed (Crosby & Leitis, 1969).

Synthesis and Reactivity

Studies on directed lithiation of benzoic acids, including derivatives of 4-chloro-3-(trifluoromethyl)benzoic acid, demonstrate its potential in forming ortho-lithiated species. This ability is crucial for synthesizing ortho-substituted products, offering pathways to create various functionalized benzoic acids (Bennetau et al., 1995).

Role in Synthesis of Antitubercular Agents

4-Chloro-3-(trifluoromethyl)benzoic acid derivatives are used as precursors in the synthesis of antituberculosis drug candidates, specifically 8-nitro-1,3-benzothiazin-4-ones, indicating its significance in medicinal chemistry (Richter et al., 2021).

Application in Polymerization Processes

This compound is also utilized in polymerization processes. For instance, its derivatives have been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are instrumental in cyclopolymerization of certain compounds, highlighting its utility in the field of materials science (Mayershofer et al., 2006).

Contribution to Antimycotic Research

Another application is seen in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which were tested as potential antimycotic agents. This research shows the compound’s relevance in developing novel antimicrobial agents (Krátký & Vinšová, 2012).

Water Purification Research

Lastly, 4-chloro-3-(trifluoromethyl)benzoic acid and its analogs have been studied in the context of water purification. These compounds, when in contact with TiO2 and illuminated with UV light, can undergo oxidation, thereby assisting in the removal of organic pollutants from water (Matthews, 1990).

Safety And Hazards

The safety data sheet for 2-Chloro-5-(trifluoromethyl)benzoic acid, a similar compound, indicates that it may cause serious eye irritation . It is recommended to get medical advice if skin irritation occurs and to take off contaminated clothing and wash before reuse .

Future Directions

The effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . This suggests that future research could focus on optimizing these parameters to improve the efficiency of the reaction .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHHAZOVVZBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378756
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzoic acid

CAS RN

1737-36-6
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JS Lee, KH Yoo - Journal of the Korean Applied Science and …, 2010 - koreascience.kr
… Amide 구조의 최종 목적물 1c 는 화합물 10과 4-chloro-3-trifluoromethylbenzoic acid로 부터 V-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)Carbodimide (EDCI) 및 …
Number of citations: 0 koreascience.kr
MH Jung, H Kim, WK Choi, MI El-Gamal, JH Park… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis of a new series of diarylureas and amides having pyrrolo[2,3-d]pyrimidine scaffold is described. Their in vitro antiproliferative activities against A375 human melanoma cell …
Number of citations: 63 www.sciencedirect.com
Y Zhang, X Ge, H Lu, G Li - Angewandte Chemie International …, 2021 - Wiley Online Library
Transition‐metal‐catalyzed sp 2 C−N bond formation is a reliable method for the synthesis of aryl amines. Catalytic sp 3 C−N formation reactions have been reported occasionally, and …
Number of citations: 17 onlinelibrary.wiley.com
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org
P Szymanski - 2023 - mspace.lib.umanitoba.ca
The synthesis of ureas and carbamates has been accomplished using a wide variety of approaches over the past several decades. However, the development of such methods …
Number of citations: 2 mspace.lib.umanitoba.ca
X Liu, B Wang, C Chen, Z Qi, F Zou… - Journal of Medicinal …, 2019 - ACS Publications
Gain-of-function mutations of c-KIT kinase play crucial pathological roles for the gastrointestinal stromal tumors (GISTs). Despite the success of imatinib as the first-line treatment of GISTs…
Number of citations: 15 pubs.acs.org
MI El-Gamal, CH Oh - Chemical and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
A series of diarylureas and diarylamides possessing pyrrolo [2, 3-d] pyrimidine scaffold was designed and synthesized. The in vitro antiproliferative activities of a selected group of the …
Number of citations: 15 www.jstage.jst.go.jp
L Wang, Y Zhang, Q Zhang, G Zhu, Z Zhang… - European Journal of …, 2019 - Elsevier
Despite various applications of kinase inhibitors in oncology and inflammatory diseases, the emergence of resistance still remains the major barrier to achieve long-term remission in …
Number of citations: 7 www.sciencedirect.com
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
Efforts were made to improve a series of potent dual ABL/SRC inhibitors based on a 7-azaindole core with the aim of developing compounds that demonstrate a wider activity on …
Number of citations: 49 pubs.acs.org
JH Park, DR Williams, JH Lee, SD Lee… - Journal of Medicinal …, 2016 - ACS Publications
… (30.0 mg, 0.07 mmol) and TEA (14.4 μL, 0.08 mmol) were dissolved in dried dichloromethane (3 mL), and this mixture was added to a solution of 4-chloro-3-trifluoromethyl benzoic acid (…
Number of citations: 38 pubs.acs.org

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